molecular formula C9H7BrN2O B592067 8-Bromo-2-methoxy-1,5-naphthyridine CAS No. 881658-92-0

8-Bromo-2-methoxy-1,5-naphthyridine

Cat. No.: B592067
CAS No.: 881658-92-0
M. Wt: 239.072
InChI Key: HPQMRRPAOIGXFW-UHFFFAOYSA-N
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Description

8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the naphthyridine ring. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.07 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Preparation Methods

The synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-1,5-naphthyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position .

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

8-Bromo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-methoxy-8-phenyl-1,5-naphthyridine .

Comparison with Similar Compounds

8-Bromo-2-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific research areas.

Properties

IUPAC Name

8-bromo-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQMRRPAOIGXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697846
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881658-92-0
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methoxy-1,5-naphthyridine
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Synthesis routes and methods I

Procedure details

To a suspension of 7-fluoro-1,5-naphthyridin-4-ol (400 mg, 2.43 mmol) in DMF (8 mL), was added PBr3 (659.65 mg, 2.43 mmol) dropwise at 50° C. for 10 minutes. After complete addition of PBr3, the suspension became homogeneous and a brown precipitate was obtained over a period of 30 minutes. The reaction was monitored by TLC (TLC eluent: 50% EtOAc in petroleum ether). After completion of reaction, the mixture was cooled to ambient temperature to generate more precipitate. The precipitate was filtered and washed with Et2O (15 mL) and dried under vacuum to afford a brown colored hydro bromide salt of 8-bromo-2-methoxy-[1,5]naphthyridine which was free-based using saturated bicarbonate solution (10 mL) and product was extracted into EtOAc (2×25 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 8-bromo-3-fluoro-1,5-naphthyridine as a brown solid, (200 mg, 36%). 1H NMR (300 MHz, DMSO-d6): δ 9.19 (d, J=2.4 Hz, 1H), 8.84 (d, J=4.8 Hz, 1H), 8.44 (dd, J=2.8 & 9.2 Hz, 1H), 8.23 (d, J=4.8 Hz, 1H). m/z (ESI) 227.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
659.65 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-(Methyloxy)-1,5-naphthyridin-4-ol (21.5 g) (for a synthesis see WO2007016610 Preparation 2 (a)) was stirred in DMF (150 ml) at 0° C. under N2, and phosphorous tribromide (13.5 ml) was added slowly. The mixture was allowed to warm to room temperature and stirred for 90 minutes. H2O (375 ml) was added and the pH was adjusted to pH 7 by addition of solid Na2CO3. The solid was isolated by filtration with suction, dried on the sinter with suction for 2 h then dried under vacuum at 45° C. to give the desired compound (26.0 g, 90%). 1H-NMR (δ, ppm, DMSO-d6): 8.59 (d, 1H), 8.30 (d, 1H), 8.08 (d, 1H), 7.33 (d, 1H), 4.06 (s, 3H).
Quantity
21.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
375 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
90%

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